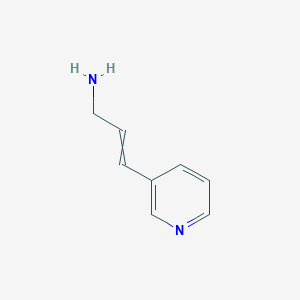
(E)-3-(3-pyridyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 3-(3-pyridinyl)- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in medicinal chemistry, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(3-pyridinyl)- typically involves the use of pyridine derivatives and amines. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
2-Propen-1-amine, 3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in inhibiting specific enzymes and pathways, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-(3-pyridinyl)- involves its interaction with specific molecular targets. For example, as an inhibitor of PFKFB3, it reduces the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to decreased glycolytic flux and reduced energy production in cancer cells, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: A simpler amine with similar reactivity but lacking the pyridine ring.
3-Pyridinyl derivatives: Compounds with similar pyridine rings but different substituents, affecting their reactivity and applications.
Uniqueness
2-Propen-1-amine, 3-(3-pyridinyl)- is unique due to its dual functional groups: the amine and the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2 |
InChI Key |
WZGWOIOGOJYLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



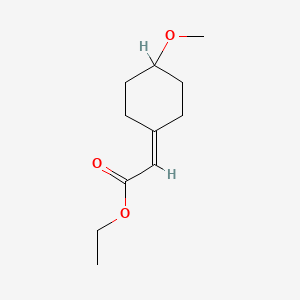
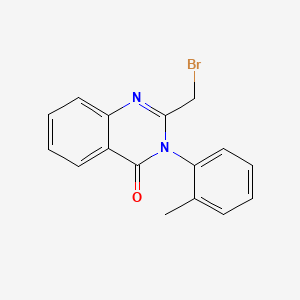
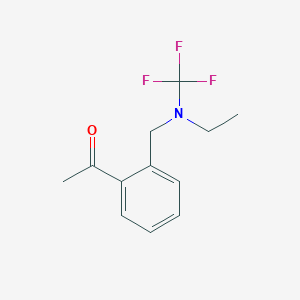
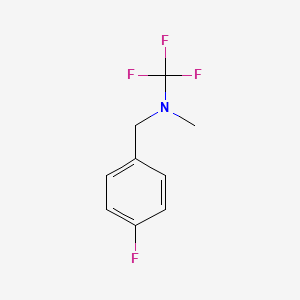
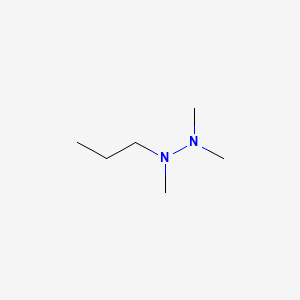
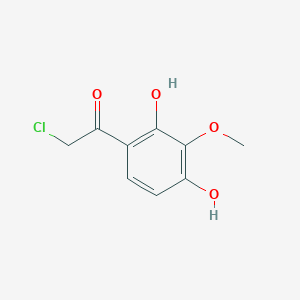
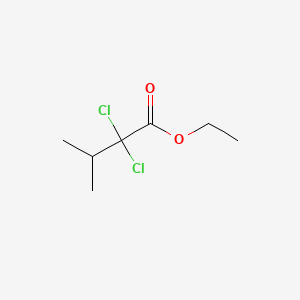

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
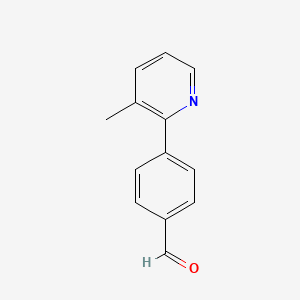
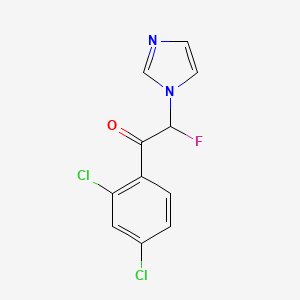
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
